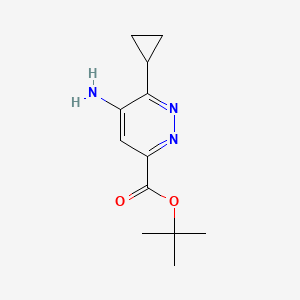

![molecular formula C13H9ClN2OS2 B2559064 6-[(4-Clorobencil)sulfanyl]imidazo[2,1-b][1,3]tiazol-5-carbaldehído CAS No. 339023-13-1](/img/structure/B2559064.png)

6-[(4-Clorobencil)sulfanyl]imidazo[2,1-b][1,3]tiazol-5-carbaldehído

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is a chemical compound . It is an important class of nitrogen- and sulfur-containing heterocyclic compounds .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazines, a class of compounds to which our compound belongs, has been extensively studied . The synthetic approaches are grouped by the degree of research done on the imidazothiazine scaffold, from more to less studied .Molecular Structure Analysis

The molecular formula of the compound is C20H14Cl3N3OS2 . The InChI code is 1S/C12H7ClN2OS2/c13-8-1-3-9 (4-2-8)18-11-10 (7-16)15-5-6-17-12 (15)14-11/h1-7H .Physical And Chemical Properties Analysis

The compound has a molecular weight of 482.83 . The predicted density is 1.49±0.1 g/cm3 . The pKa is predicted to be 3.45±0.40 .Aplicaciones Científicas De Investigación

Descubrimiento y Desarrollo de Fármacos

Este compuesto puede servir como un precursor o intermedio en la síntesis de productos farmacéuticos. Su porción imidazo[2,1-b][1,3]tiazol es un andamiaje heterocíclico que a menudo se explora por sus propiedades farmacológicas . Los investigadores pueden modificar esta estructura central para crear nuevos fármacos con posibles efectos terapéuticos.

Investigación Agrícola

El sistema de anillo imidazo[2,1-b][1,3]tiazol es conocido por sus propiedades antimicrobianas . Los derivados de este compuesto podrían explorarse por su posible uso como pesticidas o fungicidas en entornos agrícolas.

Mecanismo De Acción

Target of Action

The primary target of 6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is the human constitutive androstane receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport .

Mode of Action

6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde: interacts with its target, CAR, by stimulating its nuclear translocation . This means that the compound helps to move CAR from the cytoplasm of the cell into the nucleus, where it can regulate gene expression .

Biochemical Pathways

The activation and translocation of CAR by 6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde affects various biochemical pathways. These pathways are primarily related to drug metabolism and transport . The downstream effects of these changes include alterations in the way the body processes and eliminates certain substances .

Result of Action

The molecular and cellular effects of 6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde ’s action are primarily related to its impact on CAR and the subsequent changes in gene expression . By stimulating the nuclear translocation of CAR, the compound can influence the regulation of genes involved in drug metabolism and transport .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 6-[(6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehydeyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde in lab experiments include its low cost, its non-toxic and non-irritating properties, and its versatility in the synthesis of various organic compounds. However, it is important to note that the compound is volatile and can be easily lost during the purification process.

Direcciones Futuras

In the future, 6-[(6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehydeyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde could be used to develop new pharmaceuticals, such as antibiotics and anti-cancer drugs. In addition, it could be used to synthesize new polymers and materials with potential applications in nanotechnology. Finally, further research could be conducted to better understand the biochemical and physiological effects of the compound.

Métodos De Síntesis

The synthesis of 6-[(6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehydeyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is typically accomplished via a three-step process. The first step involves the reaction of 4-chlorobenzyl bromide with sodium sulfide to yield 4-chlorobenzyl sulfide. In the second step, 4-chlorobenzyl sulfide is reacted with 2-imidazol-1-thione in the presence of potassium carbonate to form 6-[(6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehydeyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde. Finally, the product is purified by recrystallization from ethanol.

Safety and Hazards

Propiedades

IUPAC Name |

6-[(4-chlorophenyl)methylsulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2OS2/c14-10-3-1-9(2-4-10)8-19-12-11(7-17)16-5-6-18-13(16)15-12/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHIQWIMAJZCET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=C(N3C=CSC3=N2)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine](/img/structure/B2558985.png)

![tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2558989.png)

![N-[[4-[(4-Methylphenyl)methyl]morpholin-2-yl]methyl]prop-2-enamide](/img/structure/B2558991.png)

![4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene](/img/structure/B2558995.png)

![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2558999.png)

![(E)-3-(dimethylamino)-2-[5-[(Z)-N-methoxy-C-methylcarbonimidoyl]thiophen-2-yl]prop-2-enenitrile](/img/structure/B2559001.png)